molecular formula C14H14F3NO3S B2555051 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705100-04-4

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2555051
CAS No.: 1705100-04-4
M. Wt: 333.33
InChI Key: FBVCBWNXBWNYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a bicyclic octane ring system fused with a trifluoromethoxybenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Scientific Research Applications

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the bicyclic octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the azabicyclo group: This step involves the functionalization of the bicyclic ring with an azabicyclo group, often through nucleophilic substitution reactions.

    Attachment of the trifluoromethoxybenzenesulfonyl group: This is usually done via sulfonylation reactions, where the trifluoromethoxybenzenesulfonyl chloride reacts with the azabicyclo compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted azabicyclo compounds.

Mechanism of Action

The mechanism of action of 8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-[4-(methoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene
  • 8-[4-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene

Uniqueness

8-[4-(trifluoromethoxy)benzenesulfonyl]-8-azabicyclo[3.2.1]oct-2-ene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs.

Properties

IUPAC Name

8-[4-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO3S/c15-14(16,17)21-12-6-8-13(9-7-12)22(19,20)18-10-2-1-3-11(18)5-4-10/h1-2,6-11H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVCBWNXBWNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.